Enhanced Lipophilicity (LogP) Compared to Non-Fluorinated and Methoxy Analogs Drives Superior Membrane Permeability
The target compound exhibits a computed LogP of approximately 2.64, which is significantly higher than that of its non-fluorinated analog [4-(cyclohexylmethoxy)phenyl]methanamine (predicted LogP ~1.2) and its fluoro-methoxy analog (3-fluoro-4-methoxyphenyl)methanamine (LogP of 1.29 [1]). This increase in lipophilicity is driven by the combination of the lipophilic cyclohexyl ring and the 3-fluoro substituent, and it directly correlates with improved passive membrane permeability, a critical parameter for both cell-based assays and in vivo distribution.
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | ~2.64 (Computed) |
| Comparator Or Baseline | (3-Fluoro-4-methoxyphenyl)methanamine: 1.29 [1]; [4-(cyclohexylmethoxy)phenyl]methanamine: predicted LogP ~1.2 (class-level inference) |
| Quantified Difference | Approximately 1.35-1.44 LogP units higher |
| Conditions | Computational prediction (various models) |
Why This Matters
A higher LogP for the target compound suggests better passive membrane permeability, which is essential for researchers designing cell-permeable probes or CNS-penetrant drug candidates, directly influencing the choice between this compound and its more polar analogs.
- [1] Chembase. (n.d.). (3-fluoro-4-methoxyphenyl)methanamine hydrochloride - LogP 1.096. Retrieved from https://www.chembase.cn View Source
